5-amino-1-(4-chloro-2-fluorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
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Overview
Description
“5-amino-1-(4-chloro-2-fluorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-1-(4-chloro-2-fluorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyrrole ring: This step might involve the reaction of the benzimidazole derivative with a suitable α,β-unsaturated carbonyl compound.
Amination and halogenation: The final steps would involve introducing the amino group and the halogen atoms (chlorine and fluorine) through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“5-amino-1-(4-chloro-2-fluorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
The compound’s potential medicinal applications could include acting as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for “5-amino-1-(4-chloro-2-fluorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-chlorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
- 5-amino-1-(4-fluorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
Uniqueness
The presence of both chlorine and fluorine atoms in “5-amino-1-(4-chloro-2-fluorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” may confer unique chemical properties, such as increased stability or specific binding affinities, distinguishing it from similar compounds.
Properties
IUPAC Name |
5-amino-1-(4-chloro-2-fluorophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O/c1-9-2-4-12-13(6-9)23-18(22-12)16-15(25)8-24(17(16)21)14-5-3-10(19)7-11(14)20/h2-7H,8,21H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHROUYIZGCMPIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=C(C=C(C=C4)Cl)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=C(C=C(C=C4)Cl)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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